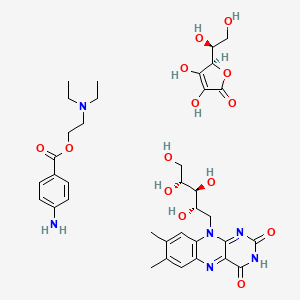

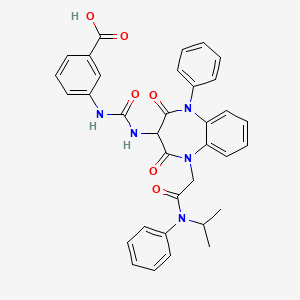

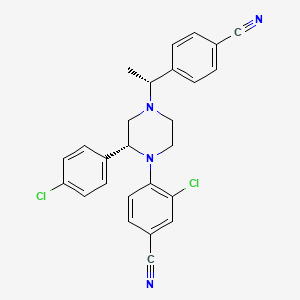

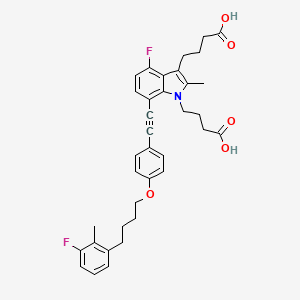

N-(2-(1H-indol-3-il)etil)-9-isopropil-2-(5-metilpiridin-3-il)-9H-purin-6-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNF351 es un potente antagonista del receptor de hidrocarburos aromáticos (AHR), un factor de transcripción activado por ligandos involucrado en varios procesos celulares, incluido el metabolismo xenobiótico, la proliferación celular y la invasión tumoral . GNF351 ha mostrado un potencial significativo en la reducción del fenotipo agresivo de ciertas células tumorales al inhibir el AHR .

Aplicaciones Científicas De Investigación

GNF351 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, se ha demostrado que GNF351 reduce la migración e invasión de células de carcinoma de células escamosas de cabeza y cuello al inhibir el AHR . El compuesto también previene la inducción de la proteína de eflujo de quimioterapia ABCG2 por benzo[a]pireno, destacando su potencial como agente terapéutico . Además, GNF351 se ha utilizado en simulaciones de dinámica molecular para estudiar la mecánica del bolsillo de unión del ligando AHR . Su capacidad para inhibir tanto la actividad AHR dependiente del elemento de respuesta a la dioxina (DRE) como independiente de esta lo convierte en una herramienta valiosa para estudiar los procesos celulares mediados por AHR .

Métodos De Preparación

La síntesis de GNF351 implica varios pasos, comenzando con la preparación de la solución madre mediante la disolución de 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . El compuesto se purifica y caracteriza utilizando cromatografía líquida de alta resolución (HPLC) y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

GNF351 se somete a varias reacciones químicas, incluida la unión competitiva con ligandos AHR de fotoafinidad . Es un antagonista completo del AHR, con una concentración inhibitoria (IC50) de 62 nM . El compuesto exhibe una toxicidad mínima en queratinocitos de ratón o humanos . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO como solvente y ensayos de unión específicos para determinar la afinidad del compuesto por el AHR . Los productos principales formados a partir de estas reacciones suelen ser las formas inhibidas de la actividad transcripcional dependiente de AHR .

Mecanismo De Acción

GNF351 ejerce sus efectos uniéndose al bolsillo de unión del ligando del AHR, lo que impide la unión de otros ligandos exógenos y endógenos . Esta unión inhibe la actividad transcripcional del AHR, tanto a través de vías dependientes de DRE como independientes de esta . El compuesto interactúa no covalentemente con residuos específicos en el AHR, como Ser 317, His 291 y Ser 365 en humanos, y Ser 311, His 285 y Ser 359 en ratones . Esta interacción bloquea la capacidad del receptor para trasladarse al núcleo e iniciar la transcripción genética .

Comparación Con Compuestos Similares

GNF351 es único entre los antagonistas del AHR debido a su alta afinidad y especificidad por el receptor, así como a su falta de actividad agonista parcial . Otros compuestos similares incluyen 6

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXIUYMKZDZUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?

A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

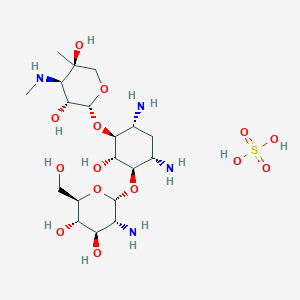

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)